三丁基锡-ADAM

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tributyltin (TBT) is an organotin compound where the tin atom is linked to exactly three alkyl groups . It belongs to the class of organic compounds known as trialkyltins . It’s been recognized as an endocrine-disrupting chemical (EDC) for several decades .

Synthesis Analysis

Organotin compounds, including TBT, are synthesized by reducing the corresponding chlorides with lithium aluminium hydride . Other reducing agents that have been used include R2AlH, NaBH4, NaBH3CN, B2H6, LiH, (MeSiHO)n(PMHS), and Et3SiH .Molecular Structure Analysis

TBT compounds have three butyl groups covalently bonded to a tin(IV) atom . A general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .Chemical Reactions Analysis

TBT is known for its applications in free-radical reactions such as dehalogenations of alkyl, vinyl, or aryl halides, often followed by intra- or intermolecular C-C coupling .Physical And Chemical Properties Analysis

TBT compounds have a low water solubility, making them ideal for antifouling agents . They are moderately hydrophobic and tend to absorb more readily to organic matter in soils or sediment .科学研究应用

对骨骼健康的影响

三丁基锡是一种已知的内分泌干扰物,已被发现会对骨骼健康产生不利影响。在一项对大鼠的研究中,三丁基锡暴露导致股骨皮质结构和强度的有害变化,表现为皮质横截面积、髓质面积、骨膜周长和惯性极矩的减少 (Li 等人,2021 年)。

生殖毒性

研究已将三丁基锡识别为可引起生殖毒性的化合物。已证明它可以阻断成年雄性大鼠的莱迪格细胞发育再生,影响血清睾酮水平以及莱迪格细胞形态和数量 (Wu 等人,2017 年)。

神经毒性

研究表明三丁基锡可以诱发神经毒性。在培养的大鼠皮质神经元中,三丁基锡暴露导致细胞死亡增加,涉及谷氨酸兴奋性毒性和谷氨酸受体激活等机制 (Nakatsu 等人,2006 年)。

海洋生物的免疫毒性

三丁基锡已显示出对养殖蛤蜊 Tapes philippinarum 中血细胞免疫反应的不利影响。这突出了其对海洋生物的影响以及监测哨兵生物中 TBT 敏感免疫生物标志物的重要性 (Cima 等人,1999 年)。

对骨髓和矿物质密度的影响

研究还表明,三丁基锡可以显着降低大鼠的骨矿物质密度。这种降低与骨髓中脂质积累和脂肪细胞数量的剂量依赖性增加有关,影响了脂质-成骨平衡 (Yao 等人,2019 年)。

对谷氨酸受体和神经元脆弱性的影响

长期接触三丁基锡与神经元谷氨酸受体的变化有关,导致神经元对谷氨酸毒性的脆弱性增加。这突出了三丁基锡在内源性水平上潜在的长期神经毒性作用 (Nakatsu 等人,2009 年)。

生殖器官的脂毒性

三丁基锡暴露会导致石斑鱼卵巢的脂毒性反应,影响脂质积累和睾酮酯化。这表明对鱼类的生殖功能和卵母细胞发育有潜在影响 (Zhang 等人,2013 年)。

作用机制

TBT’s primary endocrine mechanism of action (MeOA) involves interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event (MIE) alters a range of reproductive, developmental, and metabolic pathways at the organism level .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis of Tributyltin-ADAM can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Adamantane-1-carboxylic acid", "Tributyltin chloride", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Synthesis of Adamantane-1-carboxylic acid chloride by reacting Adamantane-1-carboxylic acid with thionyl chloride in DMF solvent.", "Step 2: Synthesis of Adamantane-1-carboxylic acid-N-hydroxysuccinimide ester (ADAM-NHS) by reacting Adamantane-1-carboxylic acid chloride with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in DMF solvent.", "Step 3: Synthesis of Tributyltin-ADAM by reacting ADAM-NHS with Tributyltin chloride and TEA in DMF solvent.", "Step 4: Purification of the product by washing with hydrochloric acid, sodium hydroxide, and diethyl ether, followed by recrystallization from methanol." ] } | |

CAS 编号 |

305352-07-2 |

产品名称 |

Tributyltin-ADAM |

分子式 |

C27H44N2SSn |

分子量 |

547.42 |

纯度 |

> 98% |

同义词 |

2-((2-((Dimethylamino)methyl)phenyl)tio)-5(tri-n-butyltin)phenylamine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

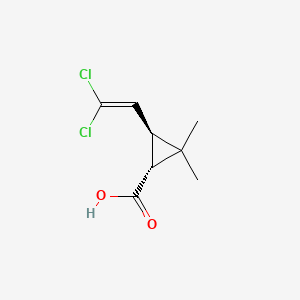

![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)

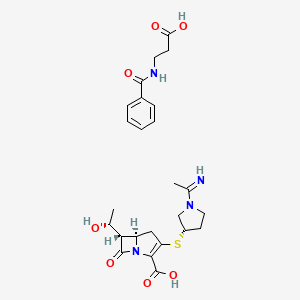

![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)